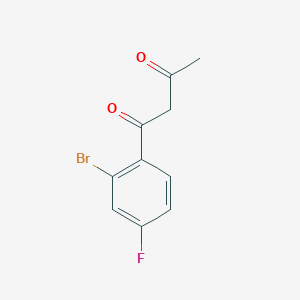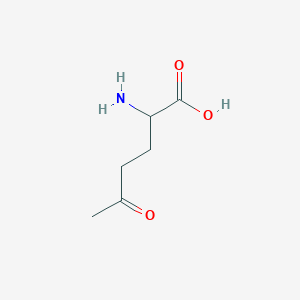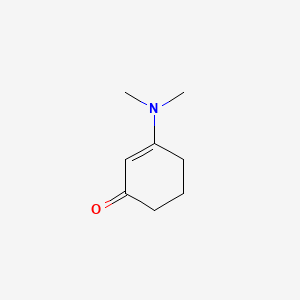![molecular formula C8H15N3O B13061892 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amine and ether functional groups in its structure allows for diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.
Ether formation: The propan-2-yloxy group can be introduced by reacting the pyrazole derivative with propan-2-ol in the presence of a suitable base like sodium hydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the amine group, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include hydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the amine and ether groups allows for hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
4-Methyl-1H-pyrazol-3-amine:
1-[(Propan-2-yloxy)methyl]-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its biological activity and chemical properties.
4-Methyl-1H-pyrazole: Lacks both the amine and propan-2-yloxy groups, resulting in significantly different reactivity and applications.
Uniqueness: 4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine is unique due to the combination of functional groups in its structure, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
4-methyl-1-(propan-2-yloxymethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3O/c1-6(2)12-5-11-4-7(3)8(9)10-11/h4,6H,5H2,1-3H3,(H2,9,10) |
Clé InChI |
NHMQBRCGLJKMNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1N)COC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(Azetidin-3-yloxy)methyl]-3-methylpyridine](/img/structure/B13061886.png)

